1-(2-chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
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Description
1-(2-chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H16ClFN2O3S and its molecular weight is 370.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed new heterocyclic molecules, including structures similar to "1-(2-chloro-4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one," focusing on their synthesis, characterization, and reactivity. These compounds are synthesized via specific reactions, including hydride transfer and reduction reactions, and characterized using techniques like X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS. Such studies aim to understand the molecular structure, stability, and reactive properties, providing a foundation for further applications in drug discovery and material science (Murthy et al., 2017).
Molecular Structure Analysis
The molecular electrostatic potential, global reactivity descriptors, thermodynamic properties, and charge analysis are computed to gain insights into the molecular behavior of these compounds. Advanced computational methods, including DFT calculations and molecular dynamics simulations, are utilized to investigate the molecule's reactivity, stability in water, and sensitivity towards oxidation mechanisms. This research highlights the importance of such compounds in developing new materials with unique properties, such as non-linear optical materials, due to their high first hyperpolarizability values (Murthy et al., 2017).
Potential Drug Development Applications
The interaction of similar molecules with biological targets, such as human alpha9 nicotinic acetylcholine receptors, suggests potential applications in developing new anti-cancer drugs. The detailed investigation of the molecule's docking and stability with protein receptors can lead to the discovery of lead compounds for therapeutic applications. Such studies are crucial for the early stages of drug development, providing insights into the molecule's potential efficacy and mechanism of action against specific diseases (Murthy et al., 2017).
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c17-14-10-13(18)6-5-12(14)11-19-7-3-4-15(16(19)21)24(22,23)20-8-1-2-9-20/h3-7,10H,1-2,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIUVIIWXKQDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.